molecular formula C12H16N4 B1488577 (1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine CAS No. 1955514-23-4

(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine

Cat. No.: B1488577
CAS No.: 1955514-23-4
M. Wt: 216.28 g/mol
InChI Key: ZTTUCLFSUGZYCG-UHFFFAOYSA-N
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Description

(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a benzotriazole core, a privileged scaffold known for its diverse biological activities, linked to a cyclopentyl group and a primary amine (methanamine) functional handle. The amine group is a versatile site for further chemical modification, allowing researchers to conjugate this fragment to other molecular entities via amide bond formation or reductive amination. The 1,2,3-triazole ring system, accessible through reliable copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, is widely employed in chemical synthesis and materials science due to its metabolic stability and ability to participate in hydrogen bonding and dipole interactions . Compounds containing the 1,2,3-triazole pharmacophore have been extensively investigated for a range of therapeutic applications. Research indicates potential in developing inhibitors for enzymes like acetylcholinesterase (AChE), a target for Alzheimer's disease therapy, where similar triazole-based hybrids have demonstrated an ability to interact with the enzyme's catalytic and peripheral sites in computational studies . Furthermore, molecular hybrids incorporating triazole and other aromatic systems have shown promising in vitro efficacy as anticancer agents, particularly in inhibiting the epidermal growth factor receptor (EGFR) and its downstream PI3K/AKT/mTOR signaling pathway in breast cancer models . The structural features of this compound—comprising a planar aromatic system and a flexible cyclopentyl ring—make it a valuable intermediate for constructing novel chemical libraries. Researchers can utilize it to develop potential probes and lead compounds for various biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1-cyclopentylbenzotriazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-8-9-5-6-12-11(7-9)14-15-16(12)10-3-1-2-4-10/h5-7,10H,1-4,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTUCLFSUGZYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C=C(C=C3)CN)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzo[d]triazole Core

  • Starting from Methyl 1,2,3-benzotriazole-5-carboxylate: Reduction of this ester with lithium aluminium tetrahydride (LiAlH4) in tetrahydrofuran (THF) at room temperature for 4 hours yields (1H-benzo[d]triazol-5-yl)methanol with high yield (~81%). This intermediate is crucial for further functionalization to methanamine.
Step Reagents/Conditions Product Yield
1 LiAlH4, THF, 20°C, 4 h (1H-benzo[d]triazol-5-yl)methanol 81%
  • This method provides a reliable route to the benzo[d]triazol-5-yl methanol intermediate, which can be further converted to the methanamine derivative.

Introduction of the Methanamine Group

  • Conversion of Methanol to Methanamine: The hydroxyl group of (1H-benzo[d]triazol-5-yl)methanol can be transformed into an amine group via standard amination techniques such as:

    • Mesylation or Tosylation followed by Ammonolysis: The alcohol is converted into a good leaving group (mesylate or tosylate), then treated with ammonia or an amine source to yield the methanamine.

    • Direct Reductive Amination: Alternatively, oxidation of the alcohol to an aldehyde followed by reductive amination with cyclopentylamine introduces the cyclopentyl substituent on the triazole nitrogen and the methanamine functionality at the 5-position.

Introduction of the Cyclopentyl Group at N-1 Position

  • N-Alkylation of Benzo[d]triazole: The cyclopentyl group can be introduced by N-alkylation of the benzo[d]triazole nucleus using cyclopentyl halides (e.g., cyclopentyl bromide) under basic conditions, such as potassium carbonate in DMF or ethanol at reflux.
Step Reagents/Conditions Product Notes
1 Cyclopentyl bromide, K2CO3, DMF, reflux N-cyclopentyl benzo[d]triazole Alkylation at N-1 position
  • This step is typically performed before or after methanamine introduction depending on the synthetic route chosen.

Representative Synthetic Scheme (Proposed)

Step Starting Material Reagents/Conditions Intermediate/Product Yield/Notes
1 Methyl 1,2,3-benzotriazole-5-carboxylate LiAlH4, THF, 20°C, 4 h (1H-benzo[d]triazol-5-yl)methanol 81%
2 (1H-benzo[d]triazol-5-yl)methanol Oxidation to aldehyde (e.g., PCC) Aldehyde intermediate Moderate yield
3 Aldehyde intermediate Reductive amination with NH2CH2-cyclopentane, NaBH3CN (1-cyclopentyl-1H-benzo[d]triazol-5-yl)methanamine Expected good yield
4 Benzo[d]triazole N-alkylation with cyclopentyl bromide, K2CO3, DMF reflux N-cyclopentyl benzo[d]triazole High yield expected

Analytical and Yield Data from Related Studies

  • The reduction of methyl 1,2,3-benzotriazole-5-carboxylate to the corresponding alcohol proceeds with 81% yield and produces a light brown solid characterized by ^1H NMR and mass spectrometry confirming the structure.

  • N-alkylation reactions of benzo[d]triazoles with alkyl halides typically afford high yields (70-90%) under standard basic conditions and mild heating, with regioselectivity at the N-1 position.

  • Reductive amination methods for aldehydes with amines such as cyclopentylamine are well-established, often yielding >80% pure product when using sodium cyanoborohydride as the reducing agent.

Summary Table of Key Preparation Steps

Preparation Step Reagents/Conditions Product/Intermediate Yield (%) Reference
Ester reduction LiAlH4, THF, 20°C, 4 h (1H-benzo[d]triazol-5-yl)methanol 81
Oxidation to aldehyde PCC or similar oxidant Aldehyde intermediate Moderate Inferred
Reductive amination Cyclopentylamine, NaBH3CN (1-cyclopentyl-1H-benzo[d]triazol-5-yl)methanamine >80 Inferred
N-Alkylation at N-1 Cyclopentyl bromide, K2CO3, DMF reflux N-cyclopentyl benzo[d]triazole 70-90

Research Findings and Considerations

  • The metal-catalyzed azide-alkyne cycloaddition provides a robust and regioselective method to construct the benzo[d]triazole core, which is essential for the synthesis of the target compound.

  • The reduction of benzo[d]triazole carboxylates to alcohols is a reliable step that can be efficiently performed with lithium aluminium hydride, providing a key intermediate for further functionalization.

  • Functional group interconversions such as oxidation to aldehydes and subsequent reductive amination are well-established and can introduce the methanamine moiety with good control and yields.

  • N-alkylation to introduce the cyclopentyl substituent on the nitrogen atom is straightforward and compatible with the triazole ring system.

  • The sequence of steps can be optimized depending on substrate stability and desired regioselectivity.

This detailed overview synthesizes the preparation methods of (1-cyclopentyl-1H-benzo[d]triazol-5-yl)methanamine based on authoritative synthetic protocols for benzo[d]triazole derivatives and related functional group transformations. The integration of metal-catalyzed cycloadditions, reduction, oxidation, reductive amination, and N-alkylation forms a comprehensive strategy for the efficient synthesis of this compound.

Chemical Reactions Analysis

(1-Cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine: can undergo various types of chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro compound or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or nitric acid.

  • Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions may require various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation can yield nitro derivatives or other oxidized products.

  • Reduction can produce amines or other reduced derivatives.

  • Substitution reactions can result in a variety of substituted benzo[d][1,2,3]triazoles.

Scientific Research Applications

(1-Cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine: has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

  • Biology: It may serve as a ligand or inhibitor in biological studies, interacting with various biomolecules.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or treatments.

  • Industry: It can be utilized in the production of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely, depending on the specific biological system or chemical reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of (1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine and related compounds:

Compound Name Substituent on Heterocycle Side Chain Molecular Weight (g/mol) Key Properties Biological Activity/Application Reference
This compound Cyclopentyl (benzotriazole) Methanamine ~248 (estimated) Moderate lipophilicity, basic amine Pharmaceutical intermediate (inferred)
(1-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine hydrochloride Methyl (benzotriazole) Methanamine hydrochloride 198.65 High solubility (salt form), corrosive (H314 hazard) Pharmaceutical intermediate
(R)-3-(1,4-Dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)-... (NRF2 activator) 1,4-Dimethyl (benzotriazole) Complex dihydropyrido-oxazepine side chain High molecular complexity NRF2 activation; antioxidant therapeutics
[3-Benzyl-1,2,4-oxadiazol-5-yl]methylamine Benzyl (oxadiazole) Methanamine Aromatic, stable heterocycle Research chemical (e.g., agrochemicals)
1-Phenyl-N-[(1-trityl-1H-imidazol-5-yl)methyl]methanamine Trityl (imidazole) Methanamine Bulky trityl group, protected amine Synthesis intermediate (e.g., peptide mimics)
Key Observations:
  • Substituent Effects: Cyclopentyl vs. However, this may reduce aqueous solubility, necessitating salt formation (e.g., hydrochloride) for pharmaceutical formulations. Trityl vs. Cyclopentyl: The trityl group in the imidazole derivative () provides steric protection for the amine but is too bulky for most therapeutic applications, limiting its utility to synthetic intermediates.
  • Heterocycle Core :

    • Benzotriazole vs. Oxadiazole/Imidazole : Benzotriazoles are preferred for their metabolic stability and hydrogen-bonding capacity, whereas oxadiazoles () are often used in agrochemicals due to their electron-deficient nature. Imidazoles () are more basic and prone to protonation under physiological conditions.

Biological Activity

(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine is a compound belonging to the class of benzo[d][1,2,3]triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14N4\text{C}_{12}\text{H}_{14}\text{N}_{4}

This compound contains a cyclopentyl group attached to a benzo[d][1,2,3]triazole core, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various strains are summarized in the table below:

CompoundMIC (μM)MBC (μM)MBC/MIC
1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine27.4438.016
Ciprofloxacin4.79.62

These results indicate that the compound has a substantial antimicrobial effect against certain bacterial strains, although further studies are needed to explore its full potential and mechanisms of action .

Cytogenetic Activity

A study investigating the cytogenetic effects of related triazole compounds found that certain derivatives exhibited significant cytogenetic activity without cytostatic properties. While specific data on this compound was not detailed in this study, it highlights the potential for triazole compounds to affect cellular processes such as sister chromatid exchanges and proliferation rates .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Interference with DNA Replication : The triazole moiety may interact with nucleic acids or associated proteins, disrupting replication and transcription processes.

Case Studies

A notable case study involved the evaluation of the compound's effects on specific bacterial strains. The compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated a promising antibacterial profile that warrants further exploration in clinical settings.

Q & A

Spectroscopy :

  • ¹H/¹³C NMR : Confirm cyclopentyl and benzotriazole proton environments. For methanamine, expect signals near δ 3.5–4.0 ppm (CH₂NH₂) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS: [M+H]⁺).

Q. Chromatography :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

Elemental Analysis : Match calculated and observed C, H, N percentages.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and tautomeric behavior of this compound?

  • Approach :

Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and tautomeric stability. Compare results with crystallographic data to validate predictions .

Solvatochromic Analysis : Simulate UV-Vis spectra in solvents of varying polarity (e.g., water, DMSO) to study solvent effects on electronic transitions, as done for analogous benzotriazole derivatives .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved, particularly for dynamic or tautomeric systems?

  • Resolution Strategies :

Variable-Temperature NMR : Perform experiments at low temperatures (e.g., 223 K) to slow dynamic processes and simplify splitting patterns, as applied to tautomeric triazole systems .

X-ray Crystallography : Resolve solid-state structures to confirm substituent positions and rule out solution-phase ambiguities. For example, X-ray data for 3-phenyl-1,2,4-triazole-5-amine revealed tautomeric forms .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR) in biological systems?

  • Methodology :

Functional Group Modification : Replace the cyclopentyl group with bulkier substituents (e.g., adamantyl) to study steric effects on receptor binding.

Bioisosteric Replacement : Substitute the benzotriazole core with 1,2,4-triazole or imidazole rings, as seen in bioactive analogs .

Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors), leveraging triazole-based ligands as templates .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational spectral data?

  • Troubleshooting Steps :

Re-optimize Computational Models : Ensure solvent effects and dispersion corrections (e.g., D3BJ) are included in DFT calculations .

Cross-Validate Techniques : Compare IR/Raman vibrational modes with calculated frequencies to identify systematic errors.

Re-examine Experimental Conditions : Confirm sample concentration, solvent, and temperature match computational assumptions.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
Reactant of Route 2
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(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine

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